molecular formula C9H9ClO B8793692 2-[(2-Chlorophenyl)methyl]oxirane

2-[(2-Chlorophenyl)methyl]oxirane

Cat. No.: B8793692
M. Wt: 168.62 g/mol
InChI Key: IZPMETSEQUXCSH-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a chlorobenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Chlorophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with an epoxidizing agent such as sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chlorobenzyl alcohol with an oxidizing agent like hydrogen peroxide or peracetic acid. This method is preferred due to its higher yield and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chlorophenyl)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane
  • 2-(4-Chlorobenzyl)oxirane
  • 2-(2-Bromobenzyl)oxirane

Uniqueness

2-[(2-Chlorophenyl)methyl]oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the chlorobenzyl group enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]oxirane

InChI

InChI=1S/C9H9ClO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2

InChI Key

IZPMETSEQUXCSH-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

MCPBA (826 mg, 3.83 mmol) was added portionwise to an ice-cold solution of 2-chloro-1-allylbenzene (487 mg, 3.19 mmol) in CH2Cl2 (20 mL). The mixture was stirred at room temperature for 16 h. Aqueous 10% Na2CO3 solution (10 mL) and CH2Cl2 (100 mL) were added. The solution was successively washed with aqueous 10% Na2S2O3 (2×40 mL) and brine (40 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (hexane:EtOAc, 8:2) to give the title compound (512 mg, 95% yield).
Name
Quantity
826 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

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